N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
The compound “N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzo[d]thiazole ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), a biphenyl group (two benzene rings connected by a single bond), and a carboxamide group (a carboxylic acid amide functional group). These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazole ring, the introduction of the methylthio group, and the coupling of this structure with the biphenyl-4-carboxamide. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The benzo[d]thiazole and biphenyl groups are both aromatic, meaning they contain ring structures with alternating single and double bonds. The presence of these groups could have significant implications for the compound’s chemical properties, including its reactivity, polarity, and potential interactions with biological molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxamide group could make it a potential participant in various types of reactions, including nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence these properties include the compound’s size, shape, functional groups, and degree of conjugation .Scientific Research Applications
Diuretic Activity
- Synthesis and Diuretic Activity : A study synthesized a series of carboxamides, including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, and evaluated their diuretic activity. N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide emerged as a promising candidate (Yar & Ansari, 2009).
Anticancer Evaluation
- Anticancer Properties : A series of substituted benzamides were synthesized and evaluated for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some compounds demonstrated significant anticancer activities (Ravinaik et al., 2021).
Antimicrobial Activities
- Antibacterial and Antifungal Properties : A newly synthesized organic compound, which included a benzothiazol-2-ylcarbamoyl moiety, was screened for antibacterial and antifungal activities. The compound showed effectiveness against bacterial and fungal strains (Senthilkumar et al., 2021).
Antibacterial and Antifungal Screening
- Synthesis and Biological Screening : Thiazole derivatives, including N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide, were synthesized and showed antimicrobial activities. These compounds were effective against Gram-positive and Gram-negative bacteria as well as fungi (Mhaske et al., 2011).
Stem Cell Research
- Small-Molecule Tool for Stem Cell Research : The compound thiazovivin, a type of N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, was shown to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. A concise synthesis of this compound is beneficial for large-scale application in stem cell research (Ries et al., 2013).
Antibacterial Agent Design
- Antibacterial Agents : Novel analogs were designed and synthesized, with some compounds displaying promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited activity at non-cytotoxic concentrations (Palkar et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to inhibit cyclo-oxygenase (cox) enzymes . COX enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as cox enzymes) to inhibit the biosynthesis of prostaglandins . This could result in anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound could reduce the production of these inflammatory mediators .
Result of Action
Based on the known actions of similar compounds, it may exhibit anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators .
properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-25-21-23-18-12-11-17(13-19(18)26-21)22-20(24)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMUCKNRHBYZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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